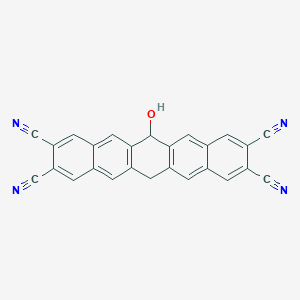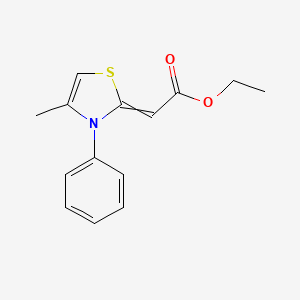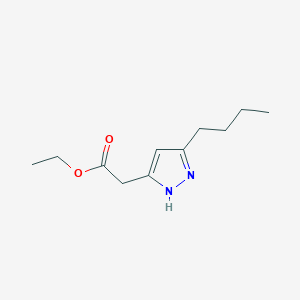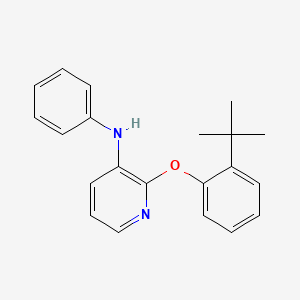
6-Hydroxy-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile is a chemical compound known for its unique structure and properties. It is a derivative of pentacene, a well-known organic semiconductor.
Méthodes De Préparation
The synthesis of 6-Hydroxy-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile typically involves multiple steps. One common method starts with the preparation of 6,13-dihydro-6,13-dihydroxypentacene, which is then subjected to further reactions to introduce the hydroxy and tetracarbonitrile groups. The reaction conditions often involve the use of specific solvents and catalysts to ensure high yield and purity .
Analyse Des Réactions Chimiques
6-Hydroxy-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
This compound has several scientific research applications In chemistry, it is used as a precursor for the synthesis of other complex organic moleculesIn industry, it is explored for its use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Mécanisme D'action
The mechanism of action of 6-Hydroxy-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile involves its interaction with specific molecular targets and pathways. It can undergo disproportionation reactions, leading to the formation of tetrahydropentacenes and pentacenes. These reactions are crucial for its photophysical properties, including fluorescence .
Comparaison Avec Des Composés Similaires
6-Hydroxy-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile can be compared with other similar compounds such as 6,13-dihydro-6,13-dihydroxypentacene and 6,13-methanopentacene. While these compounds share some structural similarities, this compound is unique due to its specific functional groups, which impart distinct chemical and physical properties .
Propriétés
Numéro CAS |
919273-18-0 |
|---|---|
Formule moléculaire |
C26H12N4O |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
6-hydroxy-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile |
InChI |
InChI=1S/C26H12N4O/c27-10-20-3-14-1-18-7-19-2-15-4-21(11-28)23(13-30)6-17(15)9-25(19)26(31)24(18)8-16(14)5-22(20)12-29/h1-6,8-9,26,31H,7H2 |
Clé InChI |
CNFOVWIIVPSHFS-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=C3C=C(C(=CC3=C2)C#N)C#N)C(C4=C1C=C5C=C(C(=CC5=C4)C#N)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bis[(2-chlorophenyl)methyl]stannanone](/img/structure/B14185152.png)

![N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B14185157.png)
![2-[(4-Methyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14185160.png)

![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B14185168.png)

![(4R)-2-[6-(Dodecyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14185185.png)


![2-[2-(Benzyloxy)ethylidene]pentanal](/img/structure/B14185208.png)

